Product packaging for Substance P, biotin-nte-arg(3)-(Cat. No.:CAS No. 137084-95-8)

Substance P, biotin-nte-arg(3)-

Cat. No.: B149976
CAS No.: 137084-95-8
M. Wt: 2009.3 g/mol
InChI Key: PFCMPWQJTZIJTL-MYECVGNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Biological Context of Substance P as a Neuropeptide and Tachykinin

Substance P (SP) is an undecapeptide, meaning it is a peptide composed of a chain of eleven amino acids. wikipedia.orgnih.govyoutube.com It functions as both a neurotransmitter and a neuromodulator within the body. wikipedia.orgyoutube.com SP belongs to the tachykinin family of neuropeptides, a group of peptides that share a common C-terminal sequence and are known for their ability to rapidly induce contraction of intestinal muscle. nih.govacnp.org The name "tachykinin" reflects this characteristic, distinguishing them from the slower-acting bradykinins. nih.gov

As a neuropeptide, Substance P is widely distributed throughout the central and peripheral nervous systems. nih.govarizona.edu It is involved in a multitude of biological processes, acting as a key first responder to noxious stimuli and stress. wikipedia.org One of its most recognized roles is in the transmission of pain signals from peripheral receptors to the central nervous system. wikipedia.orgyoutube.comelisakits.co.uk When tissues are injured, SP levels increase, sensitizing pain receptors and amplifying pain signals. elisakits.co.uk

Beyond pain perception, Substance P is a potent vasodilator, contributing to neurogenic inflammation, a local inflammatory response to injury or infection. wikipedia.orgyoutube.com This inflammatory role is mediated by its interaction with various immune cells. nih.govnih.gov SP is also implicated in regulating mood, anxiety, and nausea. youtube.com It exerts its effects by binding to neurokinin (NK) receptors, with the highest affinity for the neurokinin-1 receptor (NK1R). wikipedia.orgacnp.orgarizona.edu This binding triggers intracellular signaling pathways that lead to its diverse physiological effects. nih.govelisakits.co.uk The wide distribution of SP and its receptors in various tissues, including neurons, immune cells, and endothelial cells, underscores its multifaceted role in physiology and pathology. wikipedia.orgnih.gov

Significance of Neuropeptide Analogs in Biochemical and Cellular Research

Neuropeptides, due to their diverse roles in regulating physiological processes, are of great interest to researchers. nih.gov However, studying their specific functions can be challenging due to their low concentrations in the body and the complexity of their interactions. nih.gov To overcome these challenges, scientists develop and utilize neuropeptide analogs, which are synthetic molecules that are structurally similar to the native neuropeptides.

These analogs are crucial tools in biochemical and cellular research for several reasons. nih.gov By modifying the structure of a neuropeptide, researchers can create analogs with altered properties, such as increased stability, higher receptor selectivity, or the ability to be labeled for detection. Understanding the relationship between the structure of these analogs and their biological activity helps in elucidating which parts of the neuropeptide are essential for receptor binding and function. nih.gov

Furthermore, neuropeptide analogs are instrumental in the development of new therapeutic agents. nih.gov By studying how different analogs interact with receptors, scientists can design drugs that can either mimic (agonists) or block (antagonists) the effects of a native neuropeptide with high specificity. This is particularly important for targeting diseases where neuropeptide signaling is dysregulated. The use of analogs allows for the detailed investigation of neuropeptide signaling pathways and their roles in various physiological and pathological conditions. nih.govnih.gov

Introduction to Biotinylated N-terminal Extension Arginine(3) Substance P (biotin-NTE-Arg(3)-SP) as a Specific Research Probe

Biotin-NTE-Arg(3)-SP is a synthetically modified analog of Substance P designed specifically for use as a research probe. nih.gov This analog incorporates several key modifications to the native SP molecule to enhance its utility in experimental settings. nih.gov

The creation of this probe involves two main structural changes. First, the lysine (B10760008) residue at the third position of the Substance P amino acid sequence is replaced with arginine. nih.gov Second, an amino-terminal extension (NTE) is added to the molecule. nih.gov This extension consists of a short chain of amino acids, including a lysine at the N-terminus. nih.gov

The final and most critical modification is biotinylation, the process of attaching a biotin (B1667282) molecule to the N-terminal lysine of the extension. nih.gov Biotin is a vitamin that forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin. acs.org This high-affinity interaction is widely exploited in molecular biology for detecting and isolating biomolecules. mdpi.comnih.gov

By tagging the Substance P analog with biotin, researchers can create a highly versatile and sensitive tool. nih.gov The biotinylated probe, biotin-NTE-Arg(3)-SP, retains the functional characteristics of native Substance P, meaning it can still bind to and activate SP receptors. nih.gov However, the attached biotin serves as a powerful handle for detection and purification. For example, the probe can be visualized in tissues or on cells using streptavidin linked to a fluorescent dye or an enzyme that produces a colored precipitate. nih.gov This allows for the precise localization and study of Substance P receptors. nih.gov Consequently, biotin-NTE-Arg(3)-SP serves as an invaluable probe in biochemical and cellular research to investigate the distribution and function of Substance P receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H137N29O22S B149976 Substance P, biotin-nte-arg(3)- CAS No. 137084-95-8

Properties

CAS No.

137084-95-8

Molecular Formula

C90H137N29O22S

Molecular Weight

2009.3 g/mol

IUPAC Name

(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1

InChI Key

PFCMPWQJTZIJTL-MYECVGNHSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

sequence

KYGGGGGGRPRPQQFFGLM

Synonyms

iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide
biotin-NTE-3-Arg-substance P
substance P, biotin-NTE-Arg(3)-
substance P, biotin-NTE-arginine(3)-

Origin of Product

United States

Methodologies for Synthesis and Structural Modification of Substance P Analogs

Synthetic Strategies for Biotinylation and N-terminal Extension of Substance P Peptides

The creation of a biotinylated SP analog with an N-terminal extension involves a multi-step synthetic approach, incorporating specific amino acid substitutions, the addition of a spacer arm, and the attachment of a biotin (B1667282) molecule.

Amino Acid Substitution at Specific Positions (e.g., Lysine (B10760008) to Arginine at position 3)

A crucial modification in the development of the biotinylated SP analog is the substitution of the naturally occurring lysine at position 3 with arginine. nih.gov This strategic change is implemented to preserve the biological activity of the peptide while allowing for specific modifications at other sites. The native SP sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. ebi.ac.uk The substitution of lysine with arginine at the third position results in a peptide that maintains functional characteristics comparable to the native peptide. nih.gov

N-Terminal Extension Approaches (e.g., Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly)

To facilitate biotinylation without interfering with the peptide's active sites, an N-terminal extension (NTE) is added. A commonly used extension consists of the amino acid sequence Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly. nih.gov This extension acts as a spacer, positioning the biotin molecule away from the core SP sequence. The N-terminal lysine of this extension serves as the specific site for biotin attachment. nih.gov Studies on other peptides have shown that the nature of the N-terminal amino acid can influence the stability of the peptide. nih.gov

Biotinylation Chemistry on the N-terminal Lysine

Biotinylation is the process of attaching biotin to a molecule, such as a peptide. sigmaaldrich.com This process is valuable because of the high-affinity interaction between biotin and streptavidin, which can be utilized for detection and purification purposes. sigmaaldrich.comnih.gov In the synthesis of biotin-NTE-[Arg3]SP, the biotinylation is specifically targeted to the primary amino group of the N-terminal lysine of the extension. nih.gov

Reagents containing an N-hydroxysuccinimide (NHS) ester of biotin are commonly used for this purpose. thermofisher.com To achieve selective labeling of the N-terminal α-amino group over the ε-amino group of any internal lysine residues, the reaction pH is a critical factor. By maintaining a lower pH (around 6.5), the α-amino group (pKa ≈ 8.9) is more likely to be in the reactive unprotonated state compared to the ε-amino group of lysine (pKa ≈ 10.5). thermofisher.com Various biotinylation reagents with different spacer arm lengths are available to optimize the accessibility of the biotin for binding to streptavidin. mdpi.com

Purification Techniques for Modified Peptides

Following synthesis, the modified peptide must be purified to remove unreacted reagents, byproducts, and any incorrectly synthesized peptide sequences.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. mdpi.comresearchgate.net In the purification of biotin-NTE-[Arg3]SP, RP-HPLC is employed to isolate the desired product with a high degree of purity. nih.gov The choice of the column, such as a C18 column, and the mobile phase conditions are optimized to achieve the best separation. nih.govpharmtech.com

Analytical Characterization Methods for Biotinylated Analogs

Once purified, the biotinylated SP analog must be thoroughly characterized to confirm its identity, purity, and structural integrity. A key method for this is mass spectrometry, which provides a precise determination of the molecular weight of the synthesized peptide, confirming the successful incorporation of the amino acid substitutions, the N-terminal extension, and the biotin moiety. nih.gov

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for the characterization of synthesized peptide analogs, providing crucial information on molecular weight and structure. For biotinylated peptides like Substance P, biotin-nte-arg(3)-, mass spectrometry confirms the successful incorporation of the biotin moiety and the integrity of the peptide chain.

In the analysis of biotinylated peptides, specific fragmentation patterns are observed that serve as diagnostic markers. nih.gov Collision-induced dissociation (CID) of these molecules often generates characteristic signature fragment ions. nih.govelsevierpure.com For instance, peptides biotinylated on lysine residues typically exhibit a specific ion at m/z 310.158. nih.gov Other common fragment ions include those corresponding to dehydrobiotin (m/z 227.085) and the immonium ion of biotinylated tyrosine (m/z 497.222). nih.govnih.gov The systematic study of these fragmentation patterns is essential for the unambiguous identification of the biotinylation site. nih.govelsevierpure.com

Table 1: Common Signature Fragment Ions in Mass Spectrometry of Biotinylated Peptides

Fragment Ion m/z Description
Dehydrobiotin 227.085 A characteristic fragment of the biotin molecule. nih.govnih.gov
Immonium ion of biotinylated lysine 310.158 Indicates biotinylation on a lysine residue. nih.gov
Immonium ion of biotinylated tyrosine 497.222 Indicates biotinylation on a tyrosine residue. nih.gov

This table presents common signature fragment ions observed during the mass spectrometric analysis of biotinylated peptides, aiding in the identification of the modification and its location.

Synthesis and Characterization of Other Substance P Analogues for Research

The synthesis of various Substance P analogs is a vibrant area of research, aimed at developing tools for studying receptor interactions and biological functions. A notable example is the development of biotin-NTE[Arg3]SP, a biotinylated analog of Substance P designed for use as a receptor probe. nih.gov

The synthesis of this analog involves two key modifications to the native Substance P sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2). wikipedia.org First, the lysine residue at position 3 is substituted with arginine. Second, an amino-terminal extension (NTE) consisting of the sequence Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly is added. The N-terminal lysine of this extension is then biotinylated. nih.gov The resulting peptide, biotin-NTE[Arg3]SP, is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectral analysis. nih.gov

The solid-phase peptide synthesis (SPPS) is the predominant method for creating such analogs. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups for the amino acid side chains and the α-amino group is crucial to prevent unwanted side reactions.

Other research has focused on modifying the C-terminus of Substance P. For instance, analogs have been synthesized where photoreactive amino acids, such as para-benzoyl-phenylalanine (pBzl)Phe, are incorporated at various positions. nih.gov In some cases, a biotinyl sulfone-5-aminopentanoic acid (Bapa) group is introduced to facilitate the purification of covalent complexes formed upon photolabeling. nih.gov These studies demonstrate the versatility of chemical synthesis in producing a wide array of Substance P analogs for diverse research applications. nih.gov

Furthermore, C-terminal hexapeptide and heptapeptide (B1575542) analogs of Substance P have been synthesized using conventional solution methods, highlighting that both solid-phase and solution-phase chemistries are valuable in this field. researchgate.net

Table 2: Examples of Synthesized Substance P Analogs and their Modifications

Analog Name Modification(s) Synthetic Method Purpose of Modification
Biotin-NTE[Arg3]SP Substitution of Lys3 with Arg; N-terminal extension (Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly) with biotinylation of the N-terminal Lys. nih.gov Solid-Phase Peptide Synthesis Receptor probe development. nih.gov
Bapa0[(pBzl)Phe(x)]SP Incorporation of p-benzoyl-phenylalanine at various positions (x) and addition of a biotinyl sulfone-5-aminopentanoic acid (Bapa) group. nih.gov Not specified Photoaffinity labeling to study receptor interactions. nih.gov
[Glu(OBzl)11]SP6–11 Replacement of Met11 with Glu(OBzl) in the C-terminal hexapeptide. researchgate.net Conventional Solution Methods Structure-activity relationship studies. researchgate.net

This table provides a summary of different synthesized Substance P analogs, their specific structural modifications, the synthetic methodology employed, and the intended research application.

Receptor Binding and Ligand Receptor Interaction Studies

Neurokinin 1 Receptor (NK1R) as the Primary Endogenous Receptor for Substance P

Substance P (SP), an eleven-amino acid neuropeptide, is a prominent member of the tachykinin family. youtube.comnih.gov Its biological effects are primarily mediated through high-affinity binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). youtube.comnih.govjneurology.comnih.gov The NK1R is the principal endogenous receptor for Substance P and is widely distributed throughout the central and peripheral nervous systems, as well as on various other cell types including endothelial, immune, and muscle cells. nih.govnih.gov

The interaction between Substance P and NK1R is a key component in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. nih.govnih.govnih.gov Upon binding, the SP-NK1R complex triggers a cascade of intracellular signaling events. nih.govjneurology.com The receptor is then internalized via a clathrin-dependent mechanism into endosomes, where the complex dissociates. youtube.comnih.govmedchemexpress.com Subsequently, Substance P is typically degraded while the NK1R is recycled back to the cell surface, a process that allows for the resensitization of the cell to the neuropeptide. nih.govmedchemexpress.com While Substance P can interact with other neurokinin receptors, its affinity for NK1R is markedly higher, establishing this as its primary signaling pathway. nih.govjneurology.com

Binding Affinity and Specificity of Biotinylated Substance P Analogs to NK1R

To facilitate receptor studies, analogs of Substance P are often synthesized. One such analog is Substance P, biotin-nte-arg(3)-, which involves specific modifications to the native peptide. In this analog, the lysine (B10760008) at position 3 is substituted with arginine, and an N-terminal extension (NTE) of Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly is added, with biotin (B1667282) attached to the N-terminal lysine. nih.gov This biotinylation provides a valuable tag for detection and purification without compromising the peptide's functional characteristics. nih.gov

Evaluation of Receptor Selectivity for NK2R and NK3R

The tachykinin receptor family includes two other members, the neurokinin-2 receptor (NK2R) and the neurokinin-3 receptor (NK3R). nih.govnih.gov While Substance P primarily targets NK1R, it can bind to NK2R and NK3R, albeit with lower affinity. nih.govjneurology.com The selectivity of tachykinin peptides is generally conferred by the more divergent N-terminal region of the peptide, while the conserved C-terminal sequence is essential for receptor activation. nih.govbiorxiv.org

Studies on various Substance P analogs confirm a high degree of selectivity for NK1R. For instance, the analog DOTA-[Thi8,Met(O2)11]SP demonstrated similar efficacy and potency as native SP at NK1R but displayed even greater selectivity, with no significant activation of NK2R or NK3R at high concentrations. mdpi.com This high selectivity for NK1R over other tachykinin receptors is a critical feature, as off-target binding could lead to unintended biological effects. While specific quantitative binding data for Substance P, biotin-nte-arg(3)- at NK2R and NK3R is not detailed in the available literature, the established principle for SP and its analogs is a strong preference for NK1R. nih.govjneurology.comnih.gov

ReceptorPreferred Endogenous LigandSubstance P Binding AffinityReference
NK1R Substance PHigh nih.govjneurology.com
NK2R Neurokinin A (NKA)Low nih.govjneurology.comnih.gov
NK3R Neurokinin B (NKB)Low nih.govjneurology.comnih.gov

Advanced Receptor Binding Assay Methodologies

The characterization of ligand-receptor interactions, such as those between biotinylated Substance P and NK1R, relies on sophisticated assay technologies. These methods allow for precise measurement of binding affinity and kinetics.

Scintillation Proximity Assay (SPA) Optimization and Applications

Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioisotopic technology used for high-throughput screening of drug-target interactions. nih.govyoutube.com The assay avoids the need for a physical separation step to distinguish bound from free radioligand, which is required in traditional filtration assays. nih.gov The principle involves immobilizing a target molecule, such as a receptor, onto microbeads that contain a scintillant. youtube.com When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted radiation (e.g., beta particles) to excite the scintillant, producing a light signal. youtube.comnih.gov

This technology is particularly well-suited for studying biotinylated molecules like Substance P, biotin-nte-arg(3)-. Streptavidin-coated SPA beads are commonly used to capture biotinylated targets. nih.govrevvity.com For receptor binding studies, membranes from cells expressing the receptor of interest (e.g., NK1R) can be biotinylated and then captured on these streptavidin-coated beads. The binding of a radiolabeled SP analog can then be measured in a "mix and measure" format, making the process highly amenable to automation. nih.govrevvity.com Optimization of the assay involves determining the ideal ratio of biotinylated receptor to SPA beads to achieve a maximum signal-to-noise ratio. nih.gov

Competition Binding Assays in Cell Culture Models (e.g., Human IM-9 Lymphoblasts, HEK293T Cells)

Competition binding assays are a fundamental method for determining the affinity of a ligand for a receptor. These assays are frequently performed using cell lines that either endogenously express or are engineered to express the target receptor. nih.gov Human IM-9 lymphoblasts, which naturally express NK1R, have been used effectively in binding studies with Substance P, biotin-nte-arg(3)-. nih.gov In this model, the biotinylated analog's ability to bind to the receptor was directly compared to that of native Substance P. nih.gov

Another commonly used cell line is the Human Embryonic Kidney 293 (HEK293T) line. mdpi.com These cells are readily transfected, making them an ideal system for overexpressing specific receptors like NK1R, NK2R, and NK3R to study ligand selectivity and function. nih.govmdpi.com In a typical competition assay, a constant concentration of a radiolabeled ligand is incubated with the cell membranes or whole cells in the presence of varying concentrations of an unlabeled competing ligand (the "cold" ligand). The unlabeled ligand competes with the radiolabeled ligand for binding to the receptor. By measuring the decrease in the bound radiolabeled signal as the concentration of the unlabeled ligand increases, a competition curve can be generated, from which the binding affinity (Ki) of the unlabeled ligand can be calculated.

Photoaffinity Labeling and Genetic Incorporation of Photoreactive Amino Acids for Binding Site Mapping

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their receptors. nih.gov This method involves a chemical probe that, upon activation by light, forms a covalent bond with its target. nih.gov In the context of Substance P (SP) and its receptor, NK1, this technique has been instrumental in elucidating the molecular details of their interaction. nih.gov

A notable approach involves the genetic incorporation of photoreactive unnatural amino acids into the receptor protein. nih.gov For instance, the photoreactive amino acid p-benzoyl-l-phenylalanine (BzF) has been introduced at specific positions within the NK1 receptor. nih.gov This allows for precise mapping of the residues that are in close proximity to the bound SP ligand. nih.gov

Studies using this method have revealed that the binding site for SP on the NK1 receptor involves multiple domains, including the N-terminal segment and the second extracellular loop (ECLII). nih.govkisti.re.kr Specifically, experiments have shown that several sites in the N-terminal tail and the ECLII of the NK1 receptor efficiently cross-link to SP, indicating their direct involvement in the binding pocket. nih.gov This targeted photocross-linking approach has identified numerous residues within these regions as key determinants for SP binding. nih.gov

Further investigations using mutant NK1 receptors have provided additional structural details of the SP/NK-1 receptor complex. nih.gov For example, when specific methionine residues (Met174 and Met181) in the ECLII, previously identified as sites of covalent attachment for photoreactive SP derivatives, were mutated to alanine, unexpected results in photoincorporation efficiency were observed. nih.gov This suggests a close spatial relationship between these residues on the NK1 receptor. nih.gov

Table 1: Key Findings from Photoaffinity Labeling Studies

Study FocusKey FindingCitation
Mapping SP Binding SitesThe N-terminal and second extracellular loop II (ECLII) domains of the NK1 receptor possess multiple potential binding sites for Substance P. nih.gov
Mutant NK1 ReceptorsPhotoaffinity labeling of mutant receptors revealed a close spatial relationship between Met174 and Met181 on the NK1 receptor's second extracellular loop. nih.gov
Photoreactive Amino AcidsGenetically incorporating p-benzoyl-l-phenylalanine (BzF) into the NK1 receptor allowed for precise mapping of residues interacting with Substance P. nih.gov

Mechanisms of Receptor Internalization and Recycling Upon Ligand Binding

Upon binding of Substance P to the NK1 receptor, a rapid process of receptor internalization is initiated. nih.govnih.gov This phenomenon is a key regulatory mechanism that controls the cell's sensitivity to SP. nih.gov The SP-NK1 receptor complex is internalized into the cell, a process that is followed by the recycling of the receptor back to the plasma membrane. nih.govnih.gov

Direct observation studies have shown that SP induces the internalization of NK1 receptors into endosomes in endothelial cells. pnas.orgpnas.orgucsf.edu In the absence of SP, a baseline number of immunoreactive endosomes are present within these cells. pnas.org However, following exposure to SP, the number of these endosomes containing the receptor dramatically increases, peaking within minutes before gradually returning to baseline levels over a couple of hours. pnas.orgpnas.org This internalization process is directly linked to a rapid and long-lasting desensitization of the cell to further stimulation by SP. pnas.orgpnas.org

The mechanism of internalization and recycling involves several steps. After SP binds to the NK1 receptor, the complex is internalized, often via clathrin-coated vesicles. medchemexpress.com Inside the cell, the complex is exposed to an acidic environment within endosomes, which facilitates the dissociation of SP from the receptor. nih.govmedchemexpress.com Subsequently, SP is degraded by proteolytic enzymes, while the NK1 receptor is dephosphorylated and recycled back to the cell surface, leading to resensitization. nih.gov This entire process of desensitization and resensitization is tightly regulated and plays a crucial role in modulating the physiological responses to SP, such as neurogenic inflammation. nih.govpnas.orgpnas.org

Table 2: Timeline of SP-Induced NK1 Receptor Internalization in Endothelial Cells

Time PointEventCitation
0 min (pre-SP)Baseline number of immunoreactive endosomes per cell. pnas.org
3 min post-SPPeak number of immunoreactive endosomes per cell. pnas.orgpnas.org
120 min post-SPNumber of immunoreactive endosomes returns to baseline. pnas.orgpnas.org

Avidin-Biotin Complex Formation and Dissociation Kinetics in Receptor Studies

The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). nih.govthermofisher.com This exceptionally high affinity, coupled with the rapid formation of the complex, makes the avidin-biotin system an invaluable tool in a wide array of biochemical assays, including those used in receptor studies. nih.govthermofisher.combosterbio.com

In the context of studying "Substance P, biotin-nte-arg(3)-", the biotin tag allows for highly specific and sensitive detection and manipulation of the ligand and its receptor complex. Avidin (B1170675), or its bacterial analog streptavidin, can be conjugated to various reporter molecules, such as enzymes or fluorophores, or immobilized on a solid support. thermofisher.combosterbio.com When the biotinylated Substance P analog binds to its receptor, the subsequent addition of a labeled avidin or streptavidin allows for the detection and quantification of the receptor-ligand interaction.

The kinetics of the avidin-biotin complex formation are very rapid, while the dissociation is extremely slow, contributing to the stability of the complex under various experimental conditions, including changes in pH and temperature. nih.govthermofisher.com However, it is important to note that while the interaction is often described as irreversible, dissociation does occur, albeit at a very slow rate. researchgate.net The dissociation rate constants can be influenced by factors such as temperature and the specific form of avidin or streptavidin used. ualberta.ca

The strength and specificity of the avidin-biotin interaction have been harnessed in techniques like enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry, and affinity purification to study receptor-ligand binding. bosterbio.com The ability of each avidin molecule to bind up to four biotin molecules can also be used to amplify the signal in detection assays. thermofisher.comresearchgate.net

Table 3: Kinetic and Thermodynamic Parameters of Avidin/Streptavidin-Biotin Interaction

ParameterAvidinStreptavidinCitation
Dissociation Constant (Kd)~10⁻¹⁵ M~10⁻¹⁴ M nih.govacs.org
Association Rate Constant (kon)Slower than diffusion limitedFaster than avidin, but slower than diffusion limited plos.org
Dissociation Rate Constant (koff)Very slowVery slow researchgate.net
Binding Stoichiometry4 biotin molecules per avidin tetramer4 biotin molecules per streptavidin tetramer thermofisher.comresearchgate.net

Intracellular Signaling Cascades and Molecular Mechanisms

G Protein-Coupled Receptor (GPCR) Signaling Pathways Activated by the Substance P/NK1R System

Activation of the NK1R by Substance P engages multiple heterotrimeric G proteins, leading to the initiation of several key signaling cascades. The receptor predominantly couples to Gαq and Gαs proteins, which serve as the primary transducers of the extracellular signal into the intracellular environment. nih.govmangliklab.comnih.gov This dual coupling allows for a diversified cellular response, activating distinct second messenger systems simultaneously. nih.govbiorxiv.org

Recent structural studies, including cryo-electron microscopy, have revealed the specifics of how Substance P binds to and activates the NK1R. nih.govnih.gov These studies show that interactions between the N-terminal region of SP and the extracellular loops of the NK1R are critical for balanced signaling through both Gαq and Gαs pathways. nih.govbiorxiv.org The loss of these interactions can lead to a bias towards Gαq-selective signaling. nih.govbohrium.com

Phospholipase C Activation and Inositol Trisphosphate/Diacylglycerol (IP3/DAG) Production

The quintessential signaling pathway activated by the SP/NK1R system is mediated through its coupling with the Gαq subunit of the heterotrimeric G protein. nih.govnih.gov Upon activation, Gαq stimulates the membrane-bound enzyme phospholipase C (PLC). nih.govnih.gov

PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . nih.govnih.govyoutube.com IP3 is a water-soluble molecule that diffuses into the cytosol, while DAG remains embedded in the plasma membrane, where both molecules proceed to activate separate downstream effectors. youtube.comyoutube.com This bifurcation of the signal is a hallmark of Gαq-mediated pathways.

Intracellular Calcium Mobilization

The production of IP3 directly leads to the mobilization of intracellular calcium (Ca²⁺). physiology.orgnih.gov IP3 binds to and opens specific ligand-gated calcium channels located on the membrane of the endoplasmic reticulum, which serves as the cell's primary internal calcium store. youtube.comyoutube.com This binding event allows the rapid flux of stored Ca²⁺ ions down their concentration gradient and into the cytoplasm, causing a transient but significant increase in the cytosolic calcium concentration. youtube.comphysiology.orgyoutube.com

This elevation in intracellular Ca²⁺ is a pivotal signaling event that influences numerous cellular processes. The Ca²⁺ ions can bind to and activate a variety of calcium-dependent proteins, including calmodulin and protein kinase C (PKC), which in turn modulate the activity of other enzymes and transcription factors to orchestrate a cellular response. nih.govyoutube.com The functional activity of Substance P, biotin-nte-arg(3)- was confirmed by its ability to elicit this very response.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

In addition to the Gαq pathway, the SP/NK1R system also couples to Gαs proteins, which activates a separate signaling cascade involving cyclic adenosine monophosphate (cAMP) . nih.govnih.govphysiology.org The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP. nih.govnih.gov

Substance P has been shown to increase intracellular cAMP accumulation, acting as a second messenger that activates protein kinase A (PKA). physiology.orgnih.govnih.gov PKA, in turn, can phosphorylate a multitude of target proteins, thereby regulating their activity. nih.gov Interestingly, studies on SP metabolites have shown that while some retain the ability to trigger calcium mobilization (the Gαq pathway), they lose the capacity to increase cAMP, indicating that these two pathways can be differentially regulated. physiology.orgnih.gov The structural integrity of the SP peptide, particularly its N-terminal region, is crucial for potent Gαs signaling. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways Activation

A significant consequence of SP/NK1R activation is the stimulation of the mitogen-activated protein kinase (MAPK) cascades. These pathways are central to the regulation of gene expression, cell proliferation, differentiation, and survival. The primary MAPK pathways activated by SP include the ERK1/2 and the stress-activated p38 and JNK pathways.

Extracellular Signal-Regulated Kinase (ERK1/2) Activation

Activation of the NK1R by Substance P leads to the robust phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) . nih.govresearchgate.net This activation can be mediated through both Gαq/PLC/PKC-dependent mechanisms and via β-arrestin-scaffolded complexes. researchgate.net In some cells, the increase in intracellular calcium following PLC activation is a key trigger for ERK1/2 phosphorylation. nih.gov

Once activated, ERK1/2 can translocate to the nucleus, where it phosphorylates and regulates transcription factors, leading to changes in gene expression that can promote cellular proliferation and protect against apoptosis. researchgate.net This pathway is a critical link between SP signaling and its effects on cell growth and inflammation. nih.govnih.gov

c-Jun N-terminal Kinase (JNK) and p38 MAPK Activation

Beyond the ERK1/2 pathway, SP stimulation also activates the stress-activated protein kinases (SAPKs), namely c-Jun N-terminal Kinase (JNK) and p38 MAPK . nih.govnih.gov In murine macrophages, SP has been shown to activate both ERK1/2 and p38 MAPK, but not JNK, to enhance the production of inflammatory chemokines. nih.gov The activation of p38 MAPK is a key component in mediating SP-induced inflammatory responses, such as the expression of interleukin-6 (IL-6). nih.gov The activation of these MAPK pathways often leads to the stimulation of transcription factors like NF-κB, creating a powerful pro-inflammatory signaling axis. nih.gov

Interactive Data Tables

Table 1: Key Components of the SP/NK1R GPCR Signaling Pathways

Pathway ComponentActivating Ligand/ProteinKey EnzymeSecond Messenger(s)Primary Downstream Effector(s)
Gαq Pathway Substance P / NK1RPhospholipase C (PLC)IP3, DAGProtein Kinase C (PKC), Calmodulin
Gαs Pathway Substance P / NK1RAdenylyl CyclasecAMPProtein Kinase A (PKA)

Table 2: Overview of MAPK Pathways Activated by SP/NK1R

MAPK PathwayActivating StimulusKey KinasesPrimary Cellular Outcomes
ERK1/2 NK1R activation, PKC, Ca²⁺Raf, MEK1/2, ERK1/2Proliferation, Survival, Gene Expression
p38 MAPK NK1R activation, Pro-inflammatory cytokinesMAP3Ks, MKK3/6, p38Inflammation, Chemokine Production
JNK Cellular Stress (variable activation by SP)MAP3Ks, MKK4/7, JNKApoptosis, Inflammation

NF-κB Signaling Pathway in Cellular Responses

Substance P (SP) is a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Research indicates that SP-mediated activation of its primary receptor, the neurokinin-1 receptor (NK1R), triggers a cascade of events that culminates in the activation of NF-κB.

In murine macrophages, SP treatment induces the classical IκB-dependent NF-κB activation pathway. nih.gov This process involves the activation of upstream kinases, specifically ERK1/2 and p38 MAPK, which then lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.govnih.gov The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and drives the transcription of target genes, including various inflammatory chemokines like macrophage inflammatory protein-2 and monocyte chemoattractant protein-1. nih.gov This effect is blocked by selective NK1R antagonists, confirming the specificity of the SP-NK1R interaction in this pathway. nih.govnih.gov

Studies on fibroblasts from diabetic mice have further elucidated this mechanism, showing that SP induces the activation of IKKα/β, the kinase complex responsible for phosphorylating IκBα. nih.gov This activation leads to enhanced inflammatory responses, which are suggested to be part of the mechanism by which SP could promote diabetic wound healing. nih.gov Furthermore, in the context of head and neck cancers, SP-induced NF-κB activation is a key component of inflammation-mediated tumor signaling, highlighting the pathway's importance in both physiological and pathological conditions. nih.gov

Table 1: Summary of Substance P Effects on NF-κB Signaling

Cellular Context Key Molecular Events Observed Outcome Citations
Murine Macrophages Activation of ERK1/2 and p38 MAPK; Phosphorylation and degradation of IκBα; Nuclear translocation of NF-κB p65. Enhanced production of inflammatory chemokines (MIP-2, MCP-1). nih.gov
Diabetic Mice Skin Fibroblasts Activation of IKKα/β; Phosphorylation of IκBα. Increased transcription of pro-inflammatory factors; Promotion of inflammatory responses. nih.gov

Other Relevant Intracellular Signaling Pathways

The PI3K/PKB (also known as Akt) pathway is a crucial signaling route for cell survival, growth, and proliferation, and it is significantly modulated by Substance P. Research demonstrates that SP can directly activate the PI3K/Akt pathway, leading to important functional outcomes in different cell types. In macrophages, SP binding to the NK-1R triggers the activation of the PI3K/Akt/mTOR pathway, which is instrumental in polarizing pro-inflammatory macrophages towards a tissue-repairing M2-like phenotype. nih.gov

In the nervous system, SP exhibits neuroprotective properties through this pathway. In primary cultures of rat cerebellar granule cells, SP was shown to significantly reduce the dephosphorylation of Akt that is induced by conditions of serum and potassium deprivation, thereby promoting neuronal survival. nih.gov This neuroprotective effect is linked to the activation of NK1 receptors expressed on these cells. nih.gov The activation of Akt by Substance P represents a key mechanism by which the neuropeptide exerts its restorative and protective functions.

Table 2: Summary of Substance P Effects on PI3K/PKB (Akt) Signaling

Cellular Context Key Molecular Events Observed Outcome Citations
GM-CSF-differentiated Macrophages Direct activation of PI3K/Akt signaling via the NK-1R. Induction of M2-like macrophage polarization, characterized by phagocytic and tissue-repairing functions. nih.gov

Recent findings have identified an inhibitory role for Substance P on the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway, a key component of the innate immune system that detects cytosolic DNA. In the context of colitis, SP has been shown to attenuate inflammation and ferroptosis by suppressing this pathway. nih.gov

The mechanism of inhibition is twofold. Firstly, SP protects mitochondria from damage, which prevents the leakage of mitochondrial DNA (mtDNA) into the cytoplasm, thereby removing the initial trigger for cGAS activation. nih.gov Secondly, SP can act directly through its NK1R to prevent the phosphorylation of STING, which is a critical step for the activation of downstream signaling molecules like TBK1 and IRF3. nih.gov The inhibition of the NK1R was found to reverse these protective effects, underscoring the importance of the SP-NK1R axis in regulating the cGAS-STING pathway to control inflammation. nih.gov

Table 3: Summary of Substance P Effects on cGAS-STING Signaling

Cellular Context Key Molecular Events Observed Outcome Citations

Substance P has been implicated in the regulation of bone development and repair through its interaction with the canonical Wnt/β-catenin signaling pathway. In mouse preosteoblastic cells (MC3T3-E1), SP was found to stimulate osteogenic differentiation by activating this pathway. nih.gov

The canonical Wnt pathway is centered on the regulation of the protein β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." nih.gov The binding of SP appears to inhibit this complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it associates with Tcf/Lef transcription factors to activate the expression of genes that promote osteoblast formation. nih.gov This suggests a mechanism by which nerve-released SP can contribute to bone remodeling and repair. nih.gov

Table 4: Summary of Substance P Effects on Wnt/β-Catenin Signaling

Cellular Context Key Molecular Events Observed Outcome Citations

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and protein synthesis, and it often acts downstream of the PI3K/Akt pathway. nih.gov Substance P has been shown to directly engage and activate this pathway as part of its mechanism to influence cellular phenotypes.

A key example is in the polarization of macrophages, where SP activates the PI3K/Akt/mTOR pathway to induce a shift from a pro-inflammatory state to a tissue-repairing M2-like state. nih.gov The activation of mTOR, along with its substrate S6 kinase, is a critical step in this differentiation process. This effect was nullified by specific inhibitors of the pathway, confirming that mTOR is a necessary downstream effector of SP signaling in this context. nih.gov This finding positions SP as a neuropeptide capable of acting like a cytokine to directly orchestrate complex cellular differentiation programs through the mTOR pathway. nih.gov

Table 5: Summary of Substance P Effects on mTOR Pathway Regulation

Cellular Context Key Molecular Events Observed Outcome Citations

Cellular and Organismal Responses Mediated by the Substance P/nk1r System

Cell Proliferation, Growth, and Migration

Substance P, acting through the NK1R, is a significant mitogen, promoting the proliferation, growth, and migration of numerous cell types. nih.govresearchgate.netmdpi.com This signaling pathway is implicated in both normal physiological processes, such as wound healing, and pathological conditions, including tumor growth. researchgate.netmdpi.com The binding of SP to NK1R can activate downstream pathways like PI3K/Akt and MAPK, which are central to regulating cell cycle progression and migration. researchgate.netmdpi.comnih.gov

Research has detailed the proliferative effects of the SP/NK1R system across various specific cell populations.

Human Tenocytes: Primary fibroblastic tendon cells, or tenocytes, produce SP in response to mechanical loading. plos.org This endogenously produced SP can then act in an autocrine fashion, binding to NK1R on the tenocytes themselves to stimulate proliferation. plos.org This process is mediated through the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the MAPK signaling pathway. plos.org This mechanism is hypothesized to play a role in the development of tendinopathy, a condition characterized by tenocyte hypercellularity. plos.org

Bone Marrow Mononuclear Cells: Substance P has been shown to stimulate the proliferation of human bone marrow mononuclear cells. nih.gov It can also promote the generation of colony-forming units from hematopoietic stem cells, indicating a role in hematopoiesis. nih.gov

Fibroblasts: Fibroblasts are another cell type that responds to SP with increased proliferation. nih.gov This effect is relevant in the context of tissue repair and fibrosis. nih.gov

Interactive Table: Effect of Substance P on Cell Proliferation
Cell TypeKey FindingMediating Receptor/Pathway
Human TenocytesSP, produced in response to mechanical load, acts as an autocrine regulator of proliferation. plos.orgNK1R, ERK1/2 Phosphorylation plos.org
Bone Marrow Mononuclear CellsSP stimulates proliferation. nih.govNK1R nih.gov
FibroblastsSP induces proliferation. nih.govNK1R nih.gov
Human Glioma CellsSP induces new DNA synthesis and enhances proliferation rate. documentsdelivered.comNK1R documentsdelivered.com
Pancreatic Duct CellsSP promotes proliferation. frontiersin.orgNK1R, Wnt signaling (β-catenin) frontiersin.org

Angiogenesis and Vascular Modulation

The SP/NK1R system is a recognized modulator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govmdpi.comnih.gov This process is vital for tumor development, tissue repair, and inflammatory responses. nih.govmdpi.com SP can promote angiogenesis through several mechanisms, both direct and indirect. nih.gov

Directly, SP can act on endothelial cells to stimulate their proliferation and induce the production of nitric oxide, a key signaling molecule in vasodilation and angiogenesis. nih.govnih.gov Indirectly, SP modulates angiogenesis by interacting with immune cells. nih.gov For instance, it enhances the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, in mast cells. nih.gov The stimulation of NK1R on various cells within the tissue microenvironment can lead to the release of pro-angiogenic factors, contributing to the vascularization seen in chronic inflammation and cancer. mdpi.com

Interactive Table: Research Findings on SP-Mediated Angiogenesis
MechanismDescriptionSupporting Findings
Direct Endothelial Action SP directly stimulates endothelial cells.Induces proliferation of endothelial cells and production of nitric oxide. nih.govnih.gov
Immune Cell Mediation SP acts on immune cells to release angiogenic factors.Enhances VEGF expression in mast cells. nih.gov
Tumor Angiogenesis The SP/NK1R system is utilized by tumors to create new blood vessels.NK1R is expressed in tumor blood vessels; its stimulation by SP is an alternative mechanism for tumor neoangiogenesis. nih.govmdpi.com

Immune Cell Function and Modulation

Substance P and its receptor NK1R are key mediators in the interaction between the nervous and immune systems, a field known as neuroimmunology. nih.govnih.govnih.gov SP is generally considered a pro-inflammatory neuropeptide, capable of modulating the function of a wide array of immune cells, including mast cells, T lymphocytes, and macrophages. mdpi.comfrontiersin.org Immune cells themselves can also secrete SP, suggesting its integral role in amplifying and regulating immune responses through autocrine and paracrine signaling. nih.govnih.gov

Substance P is a potent activator of mast cells, inducing their degranulation and the subsequent release of a host of pre-formed and newly synthesized inflammatory mediators. nih.govnih.gov This activation can occur through the classical high-affinity NK1R, as well as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is particularly associated with pseudo-allergic reactions. nih.govfrontiersin.orgrsc.org

Upon stimulation by SP, mast cells rapidly release the contents of their granules, a process that can be visualized in real-time. nih.govyoutube.com These granules contain powerful mediators such as:

Histamine (B1213489): Causes vasodilation and increased vascular permeability.

Proteases: Such as tryptase and chymase.

Cytokines and Chemokines: SP stimulation can induce the production and release of cytokines like Interleukin-8 (IL-8), which is a potent chemoattractant for neutrophils. nih.gov

This SP-driven mast cell activation is a critical component of neurogenic inflammation, contributing to conditions like migraine and the inflammatory responses seen in skin and mucosal tissues. nih.govfrontiersin.org

The SP/NK1R system plays a significant role in modulating the activity of T lymphocytes. nih.govnih.gov Studies have consistently shown that SP can stimulate the proliferation of human T cells. nih.govkoreascience.kr This effect is often co-stimulatory, meaning SP enhances the proliferative response induced by mitogens like phytohemagglutinin (PHA) or concanavalin A (Con A). koreascience.krresearchgate.net

The proliferative effect of SP on T cells is believed to be mediated, at least in part, through the upregulation of Interleukin-2 (IL-2) expression and its receptor. nih.govkoreascience.kr IL-2 is a critical cytokine for T cell growth and differentiation. Furthermore, SP can influence the production of other key signaling molecules by T cells. For example, SP has been demonstrated to up-regulate the expression of Macrophage Inflammatory Protein-1β (MIP-1β), a chemokine that attracts monocytes and other lymphocytes to sites of inflammation. nih.govresearchgate.net This action is mediated through the activation of the transcription factor NF-κB. nih.gov

Macrophages are central players in both innate and adaptive immunity, and their function is significantly influenced by the SP/NK1R system. grantome.comnih.gov Macrophages express NK1R, and signaling through this receptor generally promotes a pro-inflammatory phenotype. nih.gov

SP can act synergistically with other stimuli, such as bacterial lipopolysaccharide (LPS), to enhance macrophage activation. nih.gov This activation leads to increased phagocytic activity and the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. frontiersin.orgnih.gov The expression of the SP receptor on macrophages can be upregulated by cytokines like interferon-gamma (IFN-γ) and IL-4, suggesting that SP can participate in amplification loops in both T helper type 1 (Th1) and T helper type 2 (Th2) responses. nih.gov In the context of wound healing, SP has been shown to modulate macrophage activation toward an M2 phenotype, which is associated with tissue repair and resolution of inflammation. mdpi.com

Neurogenic Inflammation Mechanisms

Neurogenic inflammation describes the role of sensory nerves in initiating and propagating inflammatory responses. mdpi.com The Substance P (SP)/Neurokinin-1 Receptor (NK1R) system is a key mediator of this process. mdpi.comjneurology.com When released from sensory nerve fibers in response to injury or infection, Substance P interacts with NK1R on various cells, including endothelial and immune cells, to trigger a cascade of inflammatory events. mdpi.comwikipedia.org This interaction leads to the classic signs of inflammation, including vasodilation and increased vascular permeability. frontiersin.orgmdpi.com

Substance P's pro-inflammatory actions are multifaceted. It directly causes vasodilation and enhances the permeability of blood vessels. frontiersin.org Furthermore, it facilitates the movement of leukocytes from the bloodstream into the tissue by promoting the expression of adhesion molecules on endothelial cells, which are necessary for immune cell attachment and subsequent migration to the site of injury. frontiersin.org SP can also activate mast cells, causing them to release other vasoactive and pro-inflammatory mediators, further amplifying the inflammatory response. mdpi.com The binding of SP to NK1R activates intracellular signaling pathways, such as the phosphoinositide hydrolysis and mitogen-activated protein kinase (MAPK) pathways, which are involved in neuroinflammation and cell migration. jneurology.com This activation can also lead to the stimulation of the transcription factor NF-κB, which regulates the expression of numerous inflammatory genes. jneurology.comfrontiersin.org

A primary consequence of the SP/NK1R interaction in neurogenic inflammation is plasma extravasation—the leakage of fluid, proteins, and other molecules from the intravascular space into the surrounding interstitial tissue, which manifests as edema (swelling). nih.govmsdmanuals.com Substance P is a potent inducer of increased vascular permeability, a critical step in this process. mdpi.commdpi.com

The mechanism involves SP binding to NK1R on endothelial cells, particularly in post-capillary venules. nih.gov This activation prompts the retraction of endothelial cells, leading to the formation of gaps between them. mdpi.comnih.gov These inter-endothelial gaps allow plasma and its components to escape the blood vessels and accumulate in the interstitium, resulting in edema. nih.govmsdmanuals.com Studies have demonstrated this effect in various contexts; for instance, thermal injury to a rat's hind paw induces significant plasma extravasation, a process in which SP from sensory nerve fibers plays a crucial role. nih.gov Similarly, in models of acute pancreatitis, SP-mediated activation of NK1R is a key driver of pancreatic plasma extravasation and the resultant edema. nih.gov

Mediator Receptor Cellular Effect Physiological Outcome
Substance PNK1REndothelial cell retraction; formation of inter-endothelial gaps mdpi.comnih.govIncreased vascular permeability mdpi.com
Substance PNK1RActivation of mast cells mdpi.comRelease of vasoactive mediators
Substance PNK1RUpregulation of adhesion molecules frontiersin.orgLeukocyte extravasation frontiersin.org
Substance PNK1RVasodilation of vascular smooth muscle frontiersin.orgIncreased blood flow
Overall Fluid and protein leakage from vasculature Plasma Extravasation and Edema nih.gov

Tissue Regeneration and Wound Healing Processes (Mechanistic Investigations)

The Substance P/NK1R system is integral to the complex, multi-stage process of wound healing, which includes hemostasis, inflammation, cell proliferation, and tissue remodeling. mdpi.com While traditionally known for its pro-inflammatory role, SP also contributes positively to tissue repair and regeneration. mdpi.comnih.gov A deficiency in neuropeptides like Substance P can lead to the development of chronic, non-healing wounds. nih.gov

During tissue injury, SP is released by sensory nerve fibers and inflammatory cells. mdpi.com It interacts with NK1R on various cells critical to healing, such as epithelial cells, fibroblasts, and immune cells like macrophages and lymphocytes. mdpi.com Mechanistically, SP enhances wound healing by:

Modulating Inflammation: It helps orchestrate the initial inflammatory phase, which is crucial for clearing debris and pathogens. mdpi.comresearchgate.net

Promoting Cell Proliferation and Migration: SP stimulates the growth and movement of keratinocytes and fibroblasts, cells essential for re-epithelialization and the formation of new tissue. researchgate.net In environments with low oxygen and nutrient levels, mimicking a chronic wound, SP has been shown to significantly boost cell proliferation and wound closure rates. researchgate.net

Stimulating Angiogenesis: It promotes the formation of new blood vessels, a vital process for supplying oxygen and nutrients to the healing tissue. mdpi.com

Inducing Cytokine and Growth Factor Production: SP stimulates the production of various cytokines and growth factors that are important for coordinating the complex cellular activities during repair. mdpi.com For example, studies have shown that topical application of SP can accelerate wound closure while decreasing the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-1β in later phases, suggesting a modulatory role. mdpi.com

Modulation of Neurotransmitter Systems and Excitatory/Inhibitory Balance (e.g., Glutamate, GABA)

Substance P functions as a key neuromodulator in the central and peripheral nervous systems, significantly influencing the balance between excitatory and inhibitory signals, primarily through its interactions with the glutamate and GABA systems. mdpi.comnih.gov

Glutamate is the principal excitatory neurotransmitter in the nervous system. mdpi.comclevelandclinic.org Substance P can enhance glutamatergic transmission and potentiate its effects. mdpi.commdpi.com It coexists with glutamate in primary sensory neurons that transmit pain signals. wikipedia.org Upon release, SP enhances the function of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, leading to greater pain sensitivity. mdpi.com This enhancement is achieved through the activation of the NK1R, which initiates a signaling cascade involving phospholipase C, leading to increased phosphorylation of the NMDA receptor and a subsequent increase in glutamate-induced currents in neurons. mdpi.com

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain, regulating neuronal activity to prevent over-excitation. nih.govclevelandclinic.org Substance P can modulate inhibitory signaling by affecting GABA receptors. In the ventral tegmental area (VTA), a brain region involved in motivation and reward, SP has been shown to inhibit GABA-B receptor-mediated transmission. nih.gov Activation of the NK receptor by SP can close inwardly rectifying potassium (GIRK) channels and inhibit the currents activated by GABA-B receptors. This interaction depends on a pathway involving phospholipase C (PLC), intracellular calcium, and protein kinase C (PKC), effectively reducing the inhibitory influence of GABA in these neurons. nih.gov

Gene Expression Regulation in Response to Substance P Stimulation

Substance P, through its interaction with the NK1R, can activate intracellular signaling pathways that lead to the modulation of gene expression, a fundamental mechanism underlying its diverse biological effects. jneurology.comnih.gov The binding of SP to its receptor can trigger signaling cascades that activate downstream transcriptional regulatory factors. nih.gov

Research has shown that SP stimulation can activate two key enhancer elements: the activator protein 1 (AP-1) and the cAMP-responsive element (CRE). nih.gov In cells expressing functional SP receptors, stimulation with SP leads to an increase in the transcriptional activity of genes regulated by these elements. nih.gov The mechanism for this involves an increase in both the mRNA and protein levels of c-jun, a core component of the AP-1 transcription factor. nih.gov This indicates that SP can directly influence the genetic machinery of the cell to alter its function.

Furthermore, the SP/NK1R complex is capable of activating Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the regulation of numerous inflammatory genes. jneurology.comfrontiersin.org This activation helps to explain many of SP's pro-inflammatory effects, such as inducing the production of inflammatory cytokines like IL-6 and IL-8 in astrocytes. frontiersin.org

Signaling Pathway Element Effect of Substance P Stimulation Reference
Activator Protein 1 (AP-1)Increased transcriptional activity nih.gov
cAMP-Responsive Element (CRE)Increased transcriptional activity nih.gov
c-junIncreased mRNA and protein levels nih.gov
Nuclear Factor-kappa B (NF-κB)Activation jneurology.comfrontiersin.org

Metabolic Fate of Substance P and Activity of its Metabolites (e.g., SP 5-11, SP 1-7, SP 1-4)

Substance P is subject to rapid degradation in the body by various enzymes, including neprilysin (NEP), angiotensin-converting enzyme (ACE), and dipeptidyl-peptidase IV (DPP-IV). physiology.org This metabolism results in the formation of several smaller peptide fragments, or metabolites, which can have different biological activities compared to the full-length parent peptide. physiology.orgnih.gov The primary metabolites are categorized as N-terminal and C-terminal fragments. physiology.org

Cellular studies have shown that macrophages, endothelial cells, and fibroblasts metabolize SP into various fragments, with SP 5-11 being the most abundant, followed by others such as SP 1-4, SP 7-11, and SP 6-11. physiology.orgnih.gov The biological activity of these metabolites is critically dependent on their structure. The C-terminus of SP is essential for activating the NK1R. nih.gov Consequently, C-terminal metabolites retain the ability to activate the NK1R, while N-terminal metabolites are inactive. physiology.org

Interestingly, the metabolism of SP can lead to a phenomenon known as biased agonism, where different metabolites activate different signaling pathways through the same receptor. Full-length SP activates NK1R to increase both intracellular calcium ([Ca]i) and cyclic AMP (cAMP). nih.gov However, metabolites resulting from N-terminal cleavage (e.g., SP 6-11) or C-terminal deamidation retain the ability to increase intracellular calcium but lose the ability to increase cAMP. physiology.orgnih.gov This differential signaling can lead to distinct cellular responses. For example, while SP can inhibit NF-κB activity and cell proliferation, the metabolite SP 6-11 shows little to no activity in these cAMP-mediated processes. nih.gov Conversely, C-terminal truncation, as seen in metabolites like SP(1-9) and SP(1-7), results in a loss of activity at the NK1R. nih.gov

This metabolic processing acts as a sophisticated regulatory mechanism, fine-tuning the cellular response to SP by generating metabolites that selectively activate specific signaling pathways. physiology.orgnih.gov

Advanced Research Methodologies and Applications of Biotinylated Analogs

Utilization as Receptor Probes in Histochemical and Biochemical Assays

The biotinylated Substance P analog serves as a highly effective receptor probe for identifying and localizing its target, the neurokinin-1 receptor (NK1R). nih.gov Because the biotin (B1667282) molecule has an exceptionally high affinity for streptavidin, the probe can be used in conjunction with streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore. For instance, a streptavidin-peroxidase detection system has been successfully used to identify SP receptors on human IM-9 lymphoblasts. nih.gov This methodology allows for the precise visualization of receptor distribution in tissues (histochemistry) and the quantification of receptor presence in cell preparations (biochemical assays). The stability and high specificity of the biotin-streptavidin interaction provide a robust and sensitive alternative to antibody-based detection methods.

Tools for Targeted Cell Ablation in Research Models (e.g., Streptavidin-Saporin Conjugates)

Biotinylated SP analogs are pivotal in a technique known as "molecular surgery" for the targeted elimination of specific cell populations that express the NK1R. This is achieved by using a conjugate of streptavidin and a potent ribosome-inactivating protein, such as saporin. When the biotinylated SP analog is introduced into a system, it binds exclusively to cells expressing the NK1R. The subsequent administration of the streptavidin-saporin conjugate results in the conjugate binding to the biotinylated SP. The entire complex (SP analog-NK1R-streptavidin-saporin) is then internalized by the cell. Once inside, saporin inactivates the cell's ribosomes, leading to an inhibition of protein synthesis and ultimately, cell death. This highly specific method of cell ablation is used extensively in both in vitro and in vivo research models to study the functional roles of NK1R-expressing cell populations in various physiological and pathological processes.

Development of Radiolabeled SP Analogs for Receptor Binding Studies and Imaging

Radiolabeled ligands are a cornerstone of receptor research, enabling highly sensitive quantification of receptor density and affinity through binding assays. In the context of the NK1R, radiolabeled SP, particularly [¹²⁵I] SP, is frequently used. nih.gov These radiolabeled analogs are critical for competition binding studies, which are used to determine the binding affinity of non-radiolabeled compounds, including biotinylated or fluorescently labeled SP analogs. nih.gov By measuring the concentration of an unlabeled analog required to displace the radiolabeled ligand from the receptor, researchers can calculate its binding characteristics. nih.gov While fluorescently labeled SP analogs offer advantages for live-cell imaging and receptor localization without the need for radioactivity, radiolabeled analogs remain the gold standard for quantitative binding assays due to their high sensitivity. nih.gov

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for dissecting the molecular mechanisms of SP signaling. The biotinylated SP analog has been validated in several such systems. For example, its functional activity was confirmed by its ability to alter intracellular calcium concentrations in Fura-2 loaded isolated rabbit colonic myocytes. nih.gov Binding characteristics were established using human IM-9 lymphoblasts. nih.gov Other studies have utilized Chinese hamster ovary (CHO) cells heterologously expressing the SP receptor to assess the binding and activation properties of various SP analogs. nih.gov Furthermore, primary cultures of human tenocytes have been used to demonstrate that SP can regulate cell proliferation through an autocrine loop involving the NK1R. These cell-based assays allow for controlled investigations into receptor binding, downstream signaling pathways (like G-protein activation and calcium mobilization), receptor internalization, and cellular responses such as proliferation.

Table 1: Examples of In Vitro Models in Substance P Analog Research

Cell Type Research Application Key Findings
Human IM-9 Lymphoblasts Receptor Binding Studies Biotin-NTE[Arg3]SP showed identical dissociation curves to native SP. nih.gov
Rabbit Colonic Myocytes Functional Activity Assays Biotin-NTE[Arg3]SP altered intracellular calcium levels similar to native SP. nih.gov
CHO Cells (expressing rSPR) Competition Binding & Activation Fluorescent SP analogs competed with [¹²⁵I] SP for binding and produced Ca²⁺ elevations. nih.gov
Human Tenocytes Mechanistic & Proliferation Studies SP, acting via the NK1R, increases cell metabolism, viability, and proliferation.

Animal Models for Investigating Biological Roles

Animal models are essential for understanding the complex physiological and pathophysiological roles of the SP/NK1R system in a living organism. Preclinical studies have implicated this system in a wide range of processes, including pain transmission, inflammation, stress, anxiety, and depression. nih.gov For instance, research in rats and guinea pigs has shown that NK1R antagonists can block fever responses induced by bacterial lipopolysaccharide (LPS), demonstrating a role for SP signaling in systemic inflammation. Mice have also been used as a model to study the role of the NK1R in neuroinflammation associated with various central nervous system diseases. These in vivo studies, often employing biotinylated or other modified SP analogs, are crucial for validating findings from in vitro models and for assessing the therapeutic potential of targeting the NK1R.

To definitively establish the role of the NK1R in mediating the effects of Substance P, researchers utilize genetically modified animals, most notably NK1R knockout mice (mice lacking the gene Tacr1 that encodes the NK1R). These models provide the most rigorous test for receptor specificity. Studies using NK1R knockout mice have provided direct evidence that tachykinin-induced edema formation is entirely dependent on the NK1R. nih.gov In behavioral neuroscience, NK1R-deficient mice have been shown to be less prone to depression-related behaviors and, in some studies, exhibit reduced anxiety levels. nih.gov Furthermore, these mice have been instrumental in confirming the receptor's role in other biological processes, such as the febrile response to LPS. The development of more advanced genetic models, like the NK1R-CreER knockin mouse strain, allows for even more precise investigation of the specific cells and circuits involved in NK1R signaling.

Table 2: Key Findings from NK1R Knockout Mouse Models

Area of Study Finding in Knockout (NK1R-/-) Mice Conclusion
Inflammation (Edema) Tachykinin-induced edema was completely absent. nih.gov The NK1R is essential for this inflammatory response.
Behavioral Science Reduced depression-like behaviors; some evidence for reduced anxiety. nih.gov The SP/NK1R system plays a significant role in modulating emotional behaviors. nih.gov
Thermoregulation (Fever) Attenuated fever response to LPS administration. The NK1R contributes to the early phase of the febrile response.
Neurophysiology Basal release of SP is significantly higher in the dorsal horn. Suggests the existence of NK1 autoreceptors that provide negative feedback on SP release.

Chronic Pain and Neuropathic Pain Models

Substance P is a key neurotransmitter in the transmission of pain signals, and its role in the development and maintenance of chronic and neuropathic pain is well-established. nih.govnih.gov Animal models are crucial for investigating the mechanisms underlying these conditions and for the development of novel analgesic therapies. mdpi.com In these models, the upregulation of SP and its primary receptor, NK1R, in the spinal cord is often observed, contributing to the hyperalgesia and allodynia characteristic of chronic pain states. mdpi.com

While direct studies employing "Substance P, biotin-nte-arg(3)-" in chronic pain models are not extensively documented in the reviewed literature, the utility of biotinylated ligands in such research is clear. For instance, in a rat model of osteoarthritis-induced chronic pain, the administration of an NK1R antagonist was shown to mitigate pain and reduce neuroimmune interactions. researchgate.net Biotinylated SP analogs can be used in these models for ex vivo applications, such as:

Receptor mapping: Visualizing the distribution and density of NK1R in the spinal cord and peripheral tissues of animals with induced chronic or neuropathic pain. The high affinity of the biotinylated ligand for its receptor, combined with a streptavidin-peroxidase conjugate, allows for precise immunohistochemical localization.

Studying receptor trafficking: Investigating the internalization and recycling of NK1R in response to prolonged nociceptive input, a key process in the development of central sensitization. nih.gov

Furthermore, studies have shown that biotin itself may have an impact on neuropathic pain. Chronic administration of biotin has been found to significantly inhibit thermal hyperalgesia and mechanical allodynia in a rat model of neuropathic pain, suggesting that biotin supplementation could be a potential therapeutic avenue. nih.govnih.gov This finding adds another layer of consideration when using biotinylated compounds in pain research, necessitating appropriate controls.

Biochemical and Functional Assay Development for Substance P and its Receptors

The development of biotinylated SP analogs has been instrumental in creating a variety of sensitive and robust assays to study the biochemical and functional properties of SP and its receptors.

Competitive enzyme immunoassays (EIAs) are a common method for quantifying the amount of a specific antigen, such as Substance P, in a sample. The principle of this assay relies on the competition between the unlabeled antigen in the sample and a labeled antigen for a limited number of antibody binding sites. nih.gov Biotinylated Substance P is an ideal labeled antigen for this purpose.

In a typical competitive EIA for Substance P:

A microtiter plate is coated with a specific monoclonal or polyclonal antibody against Substance P.

The unknown sample containing Substance P is added to the wells, along with a known concentration of biotinylated Substance P.

The unlabeled (from the sample) and biotinylated Substance P compete to bind to the immobilized antibodies.

After an incubation period, the unbound reagents are washed away.

A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the captured biotinylated Substance P.

A substrate for the enzyme is then added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured.

The intensity of the signal is inversely proportional to the concentration of Substance P in the original sample. mdpi.com This method, leveraging the high-affinity biotin-streptavidin interaction, offers enhanced sensitivity for the detection of Substance P in biological fluids and tissue extracts. plos.org

Summary of Competitive Enzyme Immunoassay for Substance P
StepDescriptionKey Reagent
1Antibody ImmobilizationAnti-Substance P Antibody
2Competitive BindingSample (unlabeled SP) and Biotinylated SP
3DetectionStreptavidin-Enzyme Conjugate
4Signal GenerationEnzyme Substrate

Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture. While antibodies are typically used for detection, biotinylated peptides can offer an alternative and highly sensitive method. A biotinylated analog of Substance P can be used in Western blotting in several ways:

As a positive control: A known amount of biotinylated Substance P can be run on the gel alongside protein lysates to confirm the efficacy of the transfer and detection steps.

For detection: After transferring proteins from the gel to a membrane, instead of using a primary antibody against Substance P, the membrane can be incubated with biotinylated Substance P to detect the NK1 receptor. The bound biotinylated peptide is then visualized using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

In-vivo cross-linking: Biotinylated peptides can be used to analyze the interaction of ligands with their receptors in living cells. researchgate.net The biotin tag can then be detected by a streptavidin-AP conjugate on a Western blot. researchgate.net

This approach can be particularly useful when a high-affinity primary antibody for the neuropeptide or its receptor is not available. The biotin-streptavidin detection system often provides a higher signal-to-noise ratio compared to traditional antibody-based methods.

A crucial aspect of developing any modified biological ligand is to ensure that it retains the functional activity of the native molecule. The biotinylated analog "Substance P, biotin-nte-arg(3)-" has been shown to retain the functional characteristics of native Substance P. nih.gov

Intracellular Calcium Concentration: Substance P binding to the NK1R activates Gq proteins, leading to an increase in intracellular calcium concentration. nih.gov Studies have demonstrated that biotin-NTE[Arg3]SP can elicit a change in intracellular calcium concentration in Fura-2 loaded cells that is identical to that induced by native SP, confirming its biological activity. nih.gov This allows for its use in high-throughput screening assays to identify NK1R antagonists.

Cell Proliferation Assays: Substance P is known to stimulate cell growth and proliferation in various cell types. medchemexpress.com Biotinylated SP analogs can be used in these assays to study the signaling pathways involved in SP-mediated cell proliferation. The biotin tag allows for easy quantification of cell-bound peptide.

Ligand-Induced Signaling Assays: The binding of Substance P to the NK1R triggers a cascade of intracellular signaling events, including receptor internalization. nih.gov Biotinylated SP is a valuable tool for studying these processes. For example, it can be used to track the internalization of the SP-NK1R complex. medchemexpress.comjneurology.com Following stimulation with biotinylated SP, cells can be lysed, and the internalized receptor-ligand complex can be captured using streptavidin-coated beads and quantified by Western blotting. springernature.com

Structural Biology and Computational Approaches to Ligand-Receptor Interactions

Understanding the three-dimensional structure of the Substance P-NK1R complex is essential for the rational design of novel drugs targeting this system. Recent advances in cryo-electron microscopy have provided high-resolution structures of Substance P bound to the NK1R in complex with its downstream signaling partners, Gq and Gs proteins. nih.govnih.gov These structures have revealed the detailed molecular interactions that govern ligand binding and receptor activation. nih.gov

While these initial structures were solved using native Substance P, biotinylated analogs like "Substance P, biotin-nte-arg(3)-" can play a significant role in complementary structural and computational studies:

Cross-linking studies: Biotinylated SP analogs containing a photoreactive group can be used to covalently trap the ligand in the receptor's binding pocket. The biotin tag can then be used to purify the cross-linked complex for structural analysis. nih.gov

Computational Docking: Molecular modeling and docking simulations can be used to predict the binding mode of "Substance P, biotin-nte-arg(3)-" to the NK1R. mdpi.com By comparing the predicted binding pose with that of native Substance P, researchers can assess whether the biotin-NTE-Arg(3) modification alters the interaction with the receptor. This information is crucial for interpreting data from assays using this analog.

Applications of Biotinylated SP in Structural Biology and Computational Studies
MethodologyApplication of Biotinylated Substance PInformation Gained
Photo-affinity Cross-linkingCovalently links to the NK1R upon photoactivation.Identifies residues in the binding pocket that are in close proximity to the ligand.
Molecular DockingPredicts the binding conformation of the analog in the NK1R binding site.Assesses the potential impact of the biotin modification on ligand-receptor interactions.

Design and Pharmacological Characterization of Substance P Peptidomimetics and Analogues

The design of Substance P analogs has been a key strategy in neuroscience research to develop tools with improved stability, selectivity, and altered pharmacological properties. The synthesis of "Substance P, biotin-nte-arg(3)-" is an example of such a rationally designed analog. nih.gov

The key modifications in this analog are:

Substitution of Lysine (B10760008) at position 3 with Arginine: In some species, such as chicken, Arginine is the natural amino acid at this position. nih.gov This substitution was shown to result in a peptide that is equipotent to native Substance P. nih.gov

Addition of an N-terminal extension (NTE): A linker sequence (Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly) was added to the N-terminus of the peptide. This provides a specific site for biotinylation (the N-terminal lysine) that is spatially separated from the core peptide sequence responsible for receptor binding and activation.

Biotinylation of the N-terminal Lysine: The addition of the biotin moiety allows for highly sensitive detection.

The pharmacological characterization of this analog demonstrated that these modifications did not adversely affect its biological function. Binding studies showed that the dissociation curves for biotin-NTE[Arg3]SP and native SP were identical, indicating that the biotinylated analog binds to the NK1R with the same affinity as the endogenous ligand. nih.gov Furthermore, as previously mentioned, it retained its functional activity in a calcium mobilization assay. nih.gov

Other biotinylated analogs of Substance P have also been developed and characterized, such as [alpha-biotinyl-Arg1]Substance P and [epsilon-biotinyl-Lys3]Substance P. nih.gov The characterization of these analogs, including their bioactivity and their binding kinetics with avidin (B1170675), has been important for their application in techniques like affinity chromatography for the purification of Substance P receptors. nih.gov

Future Directions and Emerging Research Paradigms

Identification and Characterization of Novel Substance P Binding Sites and Receptors

The development of biotinylated analogs of Substance P (SP), such as biotin-NTE[Arg3]SP, has provided a valuable tool for identifying and characterizing its receptors. nih.gov This probe retains the functional characteristics of native SP, allowing for effective receptor studies. nih.gov Research using such tools has confirmed that the neurokinin-1 receptor (NK1R) is the primary high-affinity receptor for SP. wikipedia.orgnih.gov However, emerging evidence suggests the existence of other binding sites. For instance, mas-related G protein-coupled receptors X member 2 (MRGPRX2) in humans and its murine homolog MRGPRB2 have been identified as significant receptors for SP. mdpi.com

Advanced techniques like genetic incorporation of photoreactive amino acids are being used to map the binding sites on the NK1 receptor with high precision. nih.gov These studies have revealed that multiple domains within the N-terminal segment and the second extracellular loop of the NK1 receptor are crucial for SP binding. nih.gov The use of biotinylated SP analogs in conjunction with detection systems like streptavidin-peroxidase has been instrumental in identifying SP receptors on various cell types, including human lymphoblasts. nih.gov

Deepening Understanding of SP-Mediated Cellular Crosstalk and Network Interactions

Substance P is a key mediator of communication between the nervous and immune systems. nih.gov It is produced by both neuronal and non-neuronal cells, including a variety of immune cells, and acts in an autocrine or paracrine manner to regulate their function. nih.gov Nerves containing SP innervate primary and secondary lymphoid organs, further highlighting its role in neuro-immune crosstalk. nih.gov

Biotinylated SP analogs can be utilized to trace these interactions and understand the intricate networks involved. SP's influence on immune cells is summarized in the table below:

Immune Cell TypeEffect of Substance P
T-lymphocytesStimulates proliferation and cytokine production (e.g., IFN-γ, IL-17). nih.govaai.org
MacrophagesInduces production of inflammatory mediators. nih.gov
Mast CellsTriggers degranulation and release of histamine (B1213489). nih.gov
MicrogliaActivates and induces the production of reactive oxygen species (ROS). frontiersin.orgresearchgate.net
AstrocytesAugments inflammatory and neurotoxic immune responses. nih.govnih.govresearchgate.net

Elucidation of Context-Dependent Signaling and Receptor Regulation

The signaling pathways activated by Substance P are highly dependent on the cellular context and the specific receptor isoform involved. For example, the full-length NK1R and its truncated splice variant, NK1R-T, trigger different intracellular signaling cascades. nih.gov While stimulation of the full-length NK1R leads to rapid activation of ERK and NF-κB, NK1R-T stimulation results in a delayed ERK1/2 phosphorylation and does not activate NF-κB. nih.gov

Furthermore, the cellular metabolism of SP can produce various N- and C-terminal metabolites. nih.gov These metabolites can act as agonists for the NK1 receptor but may have diminished cyclic AMP signaling compared to the full peptide. nih.gov This suggests that metabolic processing can selectively alter the cellular response to SP. nih.gov The presence of other signaling molecules, such as transforming growth factor-beta (TGFβ), can also modulate SP signaling by delaying the internalization of the SP/NK1R complex, leading to a more robust signal. nih.gov The cytokine environment also plays a crucial role; for instance, IL-12 and IL-18 can induce NK1R expression on T cells, while IL-10 can block it. nih.gov

Advanced Mechanistic Studies in Specific Biological Systems and Disease Models

The role of Substance P is being investigated in a variety of diseases, and biotinylated analogs of SP could serve as valuable tools in these mechanistic studies.

Acute Pancreatitis: In acute pancreatitis, SP and its receptor NK1R are implicated in the associated lung injury. mdpi.com

Colitis: SP plays a complex role in inflammatory bowel disease (IBD). nih.govnih.govnih.gov It can both promote inflammation and fibrosis, and also attenuate colitis by suppressing inflammation and ferroptosis. aai.orgijbs.comnih.govresearchgate.net Studies in IL-10 knockout mice show that NK1R antagonists can reverse severe colitis. aai.org

Tendinopathy: The role of SP in tendinopathy is debated, with some studies suggesting it promotes healing while others indicate that sustained exposure can lead to degenerative changes. mdpi.comnih.govnih.gov Exogenous SP administration to healthy tenocytes can induce changes characteristic of tendinopathy. mdpi.comnih.gov

Neuroinflammation: SP and the NK1R are involved in neuroinflammation in various central nervous system (CNS) disorders. frontiersin.org SP can exacerbate the inflammatory responses of microglia and astrocytes. frontiersin.orgnih.govnih.govresearchgate.net

Migraine: SP, along with CGRP, is implicated in the pathophysiology of migraine. researchgate.netjst.go.jpnih.gov These neuropeptides are released from trigeminal afferents and contribute to neurogenic inflammation. jst.go.jp

Integrated Omics Approaches to Map SP-Regulated Pathways

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, is beginning to unravel the extensive network of pathways regulated by Substance P. While specific studies utilizing biotinylated SP for omics analyses are not yet widely reported, this approach holds significant promise. Biotinylated SP could be used as a "bait" to pull down interacting proteins for proteomic analysis or to identify target cells for transcriptomic and metabolomic profiling. Such studies would provide a systems-level understanding of how SP influences cellular functions in different tissues and disease states. For example, investigating the transcriptomic changes in immune cells following stimulation with biotinylated SP could reveal novel regulatory networks in neuro-immune communication.

Interactions between Substance P and Other Neurotransmitters/Neuropeptides in Complex Biological Systems

Substance P rarely acts in isolation; its effects are often modulated by interactions with other signaling molecules.

CGRP: SP and calcitonin gene-related peptide (CGRP) are frequently co-localized in sensory neurons and are often released together. nih.govnih.govfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com Their interaction is complex; for example, CGRP can inhibit the initial vasodilation caused by SP but enhance SP-induced plasma protein extravasation. nih.gov In the context of migraine, both neuropeptides are key players in trigeminal nociception. jst.go.jp

Opioids: There is significant crosstalk between the SP/NK1R system and the opioid system. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net This interaction can occur at the level of receptor heterodimerization, influencing receptor trafficking and signaling. nih.gov The modulation of opioid receptor signaling by SP has implications for pain perception, tolerance, and dependence. nih.gov For instance, chronic morphine exposure can modulate the activation of TRPV1, a channel also influenced by SP. nih.gov

The continued development and application of tools like Substance P, biotin-nte-arg(3)- will be crucial in dissecting these intricate interactions and advancing our understanding of the profound and diverse biological roles of Substance P.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Substance P conjugated with biotin-NTE-Arg(3)-?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Biotinylation is performed post-synthesis using biotin-NHS ester under mildly basic conditions (pH 8–9). Characterization requires:
  • HPLC (purity >95%) with C18 reverse-phase columns .
  • Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight .
  • Fluorescence or streptavidin-binding assays to verify biotin functionality .
    Critical Note: Reproducibility hinges on documenting reaction stoichiometry, solvent systems, and purification steps in full .

Q. How can researchers detect and quantify biotin-NTE-Arg(3)- in conjugated Substance P during in vitro assays?

  • Methodological Answer : Use streptavidin-coated plates for ELISA-based quantification, validated via competitive binding assays with free biotin. For spatial localization:
  • Confocal microscopy with fluorescently tagged streptavidin .
  • Western blotting using anti-biotin antibodies (cross-validate with negative controls) .
    Pitfall Avoidance: Account for non-specific binding by including blocking agents (e.g., BSA) and normalizing against unconjugated Substance P .

Q. What experimental controls are essential when studying receptor binding/internalization of this conjugate?

  • Methodological Answer :
  • Negative controls : Unconjugated Substance P, biotin-free analogs.
  • Competitive inhibition : Excess native Substance P to confirm NK1 receptor specificity.
  • Internalization controls : Temperature-dependent assays (4°C vs. 37°C) to distinguish surface binding from endocytosis .
    Data Validation: Use triplicate technical replicates and biological repeats (n ≥ 3) to address variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of biotinylated Substance P across studies?

  • Methodological Answer : Contradictions often arise from:
  • Conjugation site effects : Arg(3) biotinylation may alter tertiary structure. Use circular dichroism (CD) or NMR to compare conformational changes vs. native Substance P .
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize variability .
  • Data normalization : Express affinity (Kd) relative to internal controls (e.g., fluorescent dextran for uptake efficiency) .
    Framework: Apply PICO(T) to refine hypotheses (e.g., "In neuronal cell models [P], does Arg(3)-biotinylation [I] compared to C-terminal biotinylation [C] alter NK1 receptor binding [O]?") .

Q. What experimental designs are optimal for studying the conjugate’s role in receptor internalization kinetics?

  • Methodological Answer :
  • Real-time tracking : Use total internal reflection fluorescence (TIRF) microscopy with quantum dot-labeled streptavidin .
  • Pharmacological inhibitors : Test clathrin-mediated vs. caveolin-dependent pathways (e.g., chlorpromazine vs. filipin III) .
  • Mathematical modeling : Fit time-lapse data to a two-compartment model (surface-bound vs. internalized) using nonlinear regression (e.g., GraphPad Prism) .
    Ethical Consideration: Validate models with primary cell cultures before animal studies .

Q. How can conjugation efficiency be optimized while preserving Substance P’s bioactivity?

  • Methodological Answer :
  • Stoichiometric titration : Vary biotin-NHS ester:peptide molar ratios (1:1 to 5:1) and quantify yield via HPLC .
  • Bioactivity assays : Measure cAMP production in NK1 receptor-transfected HEK293 cells (EC50 comparison to native peptide) .
  • Machine learning : Train models on historical data (e.g., solvent polarity, reaction time) to predict optimal conditions .
    Novelty Check: Cross-reference with SciFinder for understudied conjugation strategies (e.g., click chemistry) .

Data Analysis & Reporting Guidelines

Q. Table 1: Key Parameters for Conjugate Characterization

ParameterMethodAcceptable RangeEvidence Source
PurityHPLC (C18)≥95%
Mass AccuracyESI-MS±0.01%
Binding AffinitySurface Plasmon Resonance (SPR)Kd 1–10 nM
Internalization RateTIRF Microscopyt1/2 5–15 min

Q. Table 2: Common Pitfalls & Solutions

PitfallSolutionEvidence Source
Non-specific streptavidin bindingPre-block with free biotin (10 µM)
Conformational instabilityUse CD spectroscopy pre-/post-conjugation
Batch-to-batch variabilityDocument synthesis parameters in SI

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.